molecular formula C13H16F3N B3133119 2-[3-(Trifluoromethyl)phenyl]azepane CAS No. 383131-08-6

2-[3-(Trifluoromethyl)phenyl]azepane

Cat. No.: B3133119
CAS No.: 383131-08-6
M. Wt: 243.27 g/mol
InChI Key: ATNOGEMZGMOSPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

2-[3-(Trifluoromethyl)phenyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Medicine: Research involving this compound focuses on its potential therapeutic effects, including its use as a lead compound in drug discovery and development.

Safety and Hazards

2-[3-(Trifluoromethyl)phenyl]azepane is classified as an irritant .

Preparation Methods

The synthesis of 2-[3-(Trifluoromethyl)phenyl]azepane typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azepane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.

Chemical Reactions Analysis

2-[3-(Trifluoromethyl)phenyl]azepane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the azepane ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions usually target the trifluoromethyl group or the azepane ring, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenyl ring.

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)phenyl]azepane is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-[3-(Trifluoromethyl)phenyl]azepane can be compared with other similar compounds, such as:

    2-[3-(Trifluoromethyl)phenyl]piperidine: This compound has a similar structure but contains a piperidine ring instead of an azepane ring. It exhibits different chemical reactivity and biological activity due to the difference in ring size and nitrogen atom positioning.

    2-[3-(Trifluoromethyl)phenyl]morpholine: This compound contains a morpholine ring, which introduces an oxygen atom into the ring structure. This modification can significantly alter the compound’s chemical properties and biological interactions.

    2-[3-(Trifluoromethyl)phenyl]pyrrolidine: This compound has a pyrrolidine ring, which is smaller than the azepane ring.

Properties

IUPAC Name

2-[3-(trifluoromethyl)phenyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNOGEMZGMOSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(Trifluoromethyl)phenyl]azepane
Reactant of Route 2
2-[3-(Trifluoromethyl)phenyl]azepane
Reactant of Route 3
2-[3-(Trifluoromethyl)phenyl]azepane
Reactant of Route 4
2-[3-(Trifluoromethyl)phenyl]azepane
Reactant of Route 5
2-[3-(Trifluoromethyl)phenyl]azepane
Reactant of Route 6
2-[3-(Trifluoromethyl)phenyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.